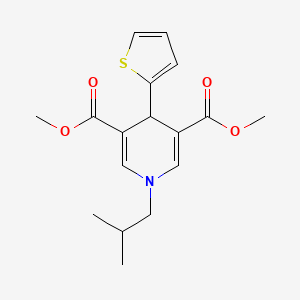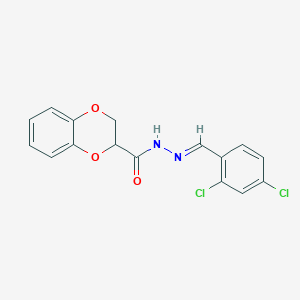
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide, also known as MBT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MBT is a thiomorpholinecarboxamide derivative of benzothiazole, which is a heterocyclic compound containing a sulfur atom and a nitrogen atom in its ring system. MBT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of chitin synthase, which is an enzyme involved in the synthesis of chitin, a major component of fungal cell walls.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to induce apoptosis, which is a process of programmed cell death. In plant pathogens, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to inhibit fungal growth and spore germination. In animal studies, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have low toxicity and to be well-tolerated.
実験室実験の利点と制限
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential applications in various fields. However, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide also has some limitations, including its limited solubility in water and its potential interactions with other compounds.
将来の方向性
There are several future directions for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide research, including the synthesis of new derivatives with improved properties, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's mechanism of action in more detail, the development of new applications for N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in medicine, agriculture, and material science, and the optimization of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide's synthesis and purification methods. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide in vivo and in clinical trials.
In conclusion, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide and to develop new applications for this compound.
合成法
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide can be synthesized using several methods, including the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of triethylamine, the reaction of 2-mercaptobenzothiazole with 2-chloro-N-(2-chloroethyl)acetamide in the presence of sodium hydride, and the reaction of 2-mercaptobenzothiazole with 2-bromo-N-(2-bromoethyl)acetamide in the presence of potassium carbonate. These methods have been optimized to produce high yields of N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide with high purity.
科学的研究の応用
N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been studied extensively for its potential applications in various fields. In medicine, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to exhibit cytotoxic activity against cancer cells, and it has been suggested as a potential anticancer agent. In agriculture, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been shown to have antifungal activity against various plant pathogens, and it has been suggested as a potential fungicide. In material science, N-(2-methyl-1,3-benzothiazol-6-yl)-4-thiomorpholinecarboxamide has been used as a ligand for the synthesis of metal complexes, and it has been suggested as a potential catalyst.
特性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-14-11-3-2-10(8-12(11)19-9)15-13(17)16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQADYSBVYVXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)thiomorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)




![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)
![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)